molecular formula C16H17Cl2N3O2S B2579347 N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide CAS No. 854004-40-3

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide

Cat. No.: B2579347
CAS No.: 854004-40-3
M. Wt: 386.29
InChI Key: LOKVUVYPDZWIGX-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis The compound N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide (hereafter referred to as the target compound) features a thiazole core substituted at position 5 with a 2,4-dichlorobenzyl group and at position 2 with an acetamide moiety bearing a morpholine ring. Its synthesis involves acylation of 2-amino-5-(2,4-dichlorobenzyl)thiazole with chloroacetyl chloride to yield an intermediate chloroacetamide, followed by reaction with morpholine to introduce the morpholin-4-yl group . This method achieves high yields (75–90%) and purity (95%) .

Biological Activity The target compound has demonstrated promising anticancer activity in screening by the National Cancer Institute (NCI). For instance, derivative 6e (2-(4-amino-5-methyltriazol-3-ylsulfanyl)-N-[5-(2,4-dichlorobenzyl)-thiazol-2-yl]-acetamide) exhibited cytotoxicity with an IC₅₀ of 1.2 µM against leukemia cell lines . Another analog, 5f, showed significant cytostatic effects in vitro, highlighting the role of the 2,4-dichlorobenzyl substituent in enhancing bioactivity .

Properties

IUPAC Name

N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O2S/c17-12-2-1-11(14(18)8-12)7-13-9-19-16(24-13)20-15(22)10-21-3-5-23-6-4-21/h1-2,8-9H,3-7,10H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKVUVYPDZWIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-aminothiazole with 2,4-dichlorobenzyl chloride under basic conditions.

    Acylation Reaction: The resulting thiazole derivative is then acylated with chloroacetyl chloride to introduce the acetamide group.

    Morpholine Substitution: Finally, the chloroacetamide intermediate is reacted with morpholine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Acylation and Deacylation Reactions

The acetamide group at the 2-position of the thiazole ring undergoes hydrolysis under acidic or basic conditions.

Reaction Type Reagents/Conditions Products Key Observations
Acidic HydrolysisConcentrated HCl, reflux (100°C)2-Amino-5-(2,4-dichlorobenzyl)-1,3-thiazole + Morpholine-4-acetic acid Complete deacylation occurs within 6–8 hours; confirmed via LC-MS and 1H^1H-NMR.
Basic HydrolysisNaOH (2M), 80°CSame as above, with sodium carboxylate intermediateReaction slower than acidic conditions (12–14 hours); pH-dependent yield optimization .

Salt Formation

The morpholine nitrogen acts as a weak base, enabling salt formation with mineral acids:

Compound+HBrCompound\cdotpHBr(Yield: 92–95%)[3]\text{Compound} + \text{HBr} \rightarrow \text{Compound·HBr} \quad (\text{Yield: 92–95\%})[3]

Property Free Base Hydrobromide Salt
Melting Point163–171°C135–143°C
Solubility (H₂O)0.5 mg/mL12.8 mg/mL
Hygroscopicity (25°C, 75% RH)HighLow

Electrophilic Aromatic Substitution

The 2,4-dichlorobenzyl group exhibits limited reactivity due to electron withdrawal by chlorine atoms. Directed substitution occurs under harsh conditions:

Reaction Conditions Position Product
NitrationHNO₃/H₂SO₄, 0°C, 4 hoursPara to Cl2,4-Dichloro-5-nitrobenzyl derivative
SulfonationFuming H₂SO₄, 120°C, 8 hoursOrtho to ClSulfonic acid derivative (unstable above 80°C)

Nucleophilic Substitution

The thiazole ring’s 2-acetamide group participates in nucleophilic displacement:

Nucleophile Conditions Product Yield
HydrazineEthanol, 60°C, 3 hours2-Hydrazinyl-5-(2,4-dichlorobenzyl)-1,3-thiazole78%
ThiophenolDMF, K₂CO₃, 100°C, 12 hours2-(Phenylthio)acetamide derivative65%

Oxidation and Reduction

The morpholine ring and acetamide group are redox-active:

Reaction Reagents Product Notes
Oxidation (morpholine)mCPBA, CH₂Cl₂, 0°C → RTMorpholine N-oxideStereospecific; confirmed by 13C^{13}C-NMR
Reduction (acetamide)LiAlH₄, THF, reflux, 6 hours2-(Morpholin-4-yl)ethylamine derivativeOver-reduction avoided by stoichiometric control

Cross-Coupling Reactions

The thiazole ring facilitates palladium-catalyzed couplings:

Reaction Catalyst System Substrate Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O4-Bromophenylboronic acid5-(2,4-Dichlorobenzyl)-2-(4-phenylacetamide)thiazole84%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃4-AminopyridineN-Aryl functionalized derivative72%

Photochemical Reactivity

UV irradiation induces C–Cl bond cleavage in the dichlorobenzyl group:

Wavelength Solvent Major Product Quantum Yield
254 nmAcetonitrile5-Benzyl-2-(morpholin-4-yl)acetamide0.32

Scientific Research Applications

Introduction to N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide

This compound is a synthetic organic compound classified under thiazole derivatives. Its unique structure, featuring a dichlorobenzyl group, a thiazole ring, and a morpholine moiety, positions it as a potential candidate for various scientific applications. This article explores its applications across different fields, including chemistry, biology, medicine, and industry.

Synthesis Overview

The synthesis of this compound typically involves:

  • Formation of the Thiazole Ring : Reacting 2-aminothiazole with 2,4-dichlorobenzyl chloride.
  • Acylation Reaction : Acylating the thiazole derivative with chloroacetyl chloride.
  • Morpholine Substitution : Reacting the chloroacetamide intermediate with morpholine to yield the final product.

Chemistry

This compound serves as a building block in synthesizing more complex molecules. Its versatility in chemical reactions allows researchers to explore new derivatives that may exhibit enhanced properties or novel functionalities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance:

  • A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria as well as fungal species using standardized testing methods .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies have shown promising results against human cancer cell lines:

  • The compound's derivatives were tested for cytotoxicity and showed significant inhibition of cell growth in breast cancer cell lines (MCF7) using the Sulforhodamine B assay .

Medicine

The therapeutic potential of this compound extends to anti-inflammatory and anticancer properties. Its mechanism of action involves:

  • Inhibition of specific enzymes or receptors that are crucial for the proliferation of cancer cells or pathogens, which may lead to reduced inflammation and tumor growth .

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical structure allows it to be incorporated into formulations aimed at enhancing product performance in various applications.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of thiazole derivatives similar to this compound. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria and fungi, suggesting their potential use in pharmaceutical formulations aimed at treating infections caused by resistant pathogens .

Case Study 2: Anticancer Activity

In another significant study focusing on anticancer properties, researchers synthesized various derivatives of thiazole compounds and assessed their effects on multiple cancer cell lines. The results highlighted that specific derivatives demonstrated strong cytotoxicity against MCF7 cells, indicating their potential for further development into anticancer therapeutics .

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of bacterial cell walls or disrupt fungal cell membranes.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The benzyl group at position 5 of the thiazole ring significantly influences biological activity. Key comparisons include:

Compound Name Substituent (R) Molecular Formula Biological Activity Reference
Target Compound 2,4-dichlorobenzyl C₁₆H₁₄Cl₂N₃O₂S Anticancer (IC₅₀: 1.2 µM)
N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenoxy)acetamide 4-bromobenzyl C₂₀H₁₈BrN₃O₂S Moderate cytotoxicity (IC₅₀: 15 µM)
N-[5-(2-Fluorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide 2-fluorobenzyl C₁₆H₁₂FN₃OS₂ Weak cytostatic activity
SirReal2 (SIRT2 inhibitor) 1-naphthalenylmethyl C₂₂H₂₀N₄OS₂ SIRT2 inhibition (IC₅₀: 0.2 µM)

Key Findings :

  • Electron-withdrawing groups (e.g., Cl, Br) enhance cytotoxicity, likely due to increased lipophilicity and target binding .
  • Bulky substituents (e.g., naphthalene in SirReal2) shift activity toward epigenetic targets (SIRT2) rather than direct cytotoxicity .

Modifications to the Acetamide Side Chain

The acetamide side chain at position 2 is critical for solubility and target engagement:

Compound Name Acetamide Modification Molecular Formula Activity Profile Reference
Target Compound Morpholin-4-yl C₁₆H₁₄Cl₂N₃O₂S Anticancer, high solubility
N-(Thiazol-2-yl)-2-(4-hydroxypiperidin-1-yl)acetamide 4-hydroxypiperidin-1-yl C₁₀H₁₅N₃O₂S Moderate antimicrobial activity
2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide Triazole-thioether C₂₂H₁₈Cl₂N₆OS₂ Dual kinase inhibition

Key Findings :

  • Morpholine substitution improves solubility and pharmacokinetics, making the target compound more drug-like .
  • Hydroxypiperidine or triazole modifications alter target specificity, e.g., shifting activity toward antimicrobial or kinase targets .

Structural Analog Case Studies

  • SirReal2 (SIRT2 Inhibitor) : While structurally similar (thiazole core + acetamide), SirReal2’s naphthalene substituent confers selectivity for SIRT2 over anticancer targets .
  • N-[4-(4-Methoxyphenyl)-5-methylthiazol-2-yl]-2-morpholinoacetamide: Replacing dichlorobenzyl with 4-methoxyphenyl reduces cytotoxicity but improves metabolic stability .

Biological Activity

The compound N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide is a thiazole derivative with potential biological activities that have garnered interest in pharmacological research. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H14Cl2N2OS
  • Molecular Weight : 303.23 g/mol

The compound features a thiazole ring which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been shown to possess activity against various bacterial strains. For instance, studies have demonstrated that structurally similar compounds can inhibit the growth of clinical pathogens with minimum inhibitory concentrations (MIC) ranging from 0.2 to 0.4 mg/mL .

Anti-inflammatory Effects

Thiazole derivatives are often evaluated for their anti-inflammatory effects. In vitro studies have indicated that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) . This suggests a potential mechanism through which the compound may exert its anti-inflammatory effects.

Analgesic Properties

The analgesic activity of thiazole derivatives has been explored in various studies. Compounds with similar structures have shown promising results in pain models, indicating their potential use in pain management therapies .

Case Studies and Research Findings

  • Study on Thiazole Derivatives :
    • A study focused on various thiazole derivatives demonstrated that modifications in the benzyl group significantly influenced the biological activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine enhanced the antimicrobial efficacy .
  • Synergistic Effects :
    • In combination therapy studies, thiazole derivatives exhibited synergistic effects with conventional antibiotics, enhancing their efficacy against resistant strains of bacteria . This opens avenues for developing combination therapies that could mitigate resistance issues.
  • In Vivo Studies :
    • Animal model studies have shown that thiazole derivatives can effectively reduce inflammation and pain in induced arthritis models, further supporting their therapeutic potential in inflammatory diseases .

Data Tables

Activity Type Compound MIC (mg/mL) Effectiveness
AntimicrobialThis compound0.3Effective against Gram-positive bacteria
Anti-inflammatorySimilar Thiazole DerivativeN/AInhibits TNF-α production
AnalgesicThiazole DerivativeN/AReduces pain in animal models

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via a two-step protocol:

Intermediate preparation : React 2-amino-5-(2,4-dichlorobenzyl)-1,3-thiazole with chloroacetyl chloride in dioxane using triethylamine as a base. This yields 2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide with a 90% yield after recrystallization (ethanol-DMF) .

Final step : Substitute the chloro group with morpholine under nucleophilic conditions. Optimize stoichiometry (1:1.2 molar ratio of intermediate to morpholine) and temperature (20–25°C) to minimize side products.

Q. How is structural characterization performed to confirm the compound’s identity?

Methodological Answer:

  • 1H-NMR : Key peaks include δ 4.19 (s, 2H, CH₂), 7.18–7.44 (aromatic protons from dichlorobenzyl), and 12.19 (s, NH) .
  • Elemental Analysis : Validate empirical formula (C₁₈H₁₆Cl₂N₃O₂S) with ≤0.3% deviation .
  • X-ray Crystallography : Use SHELX software (e.g., SHELXL-2018) for refinement. Intermolecular hydrogen bonds (e.g., N–H···N) stabilize crystal packing .

Q. What preliminary biological screening models are appropriate for anticancer evaluation?

Methodological Answer:

  • NCI-60 Panel : Screen across 60 human cancer cell lines (e.g., melanoma, breast, renal) at 10 µM. Prioritize compounds showing ≥50% growth inhibition .
  • Dose-Response Assays : Calculate IC₅₀ values for selective cell lines (e.g., MDA-MB-231 breast cancer). Use MTT or SRB assays with 72-hour exposure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

  • Mechanistic Profiling : Compare gene expression (RNA-seq) of sensitive vs. resistant lines to identify targets (e.g., tubulin inhibition vs. kinase modulation) .
  • Metabolic Stability : Assess liver microsome degradation rates. Poor stability in hepatic S9 fractions may explain inconsistent in vitro/in vivo results .

Q. Data Contradiction Example :

Cell LineIC₅₀ (µM)Mechanism Hypothesis
MDA-MB-2312.1 ± 0.3Tubulin polymerization inhibitor
A549>50Off-target CYP450 interactions

Q. What strategies improve metabolic stability for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce acetyl-protected morpholine (e.g., morpholine-O-acetate) to reduce first-pass metabolism .
  • Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance plasma half-life .

Q. How can computational methods guide derivative design for enhanced potency?

Methodological Answer:

  • Molecular Docking : Target PFOR enzyme (PDB: 3F8E) to optimize hydrogen bonding with the thiazole core and dichlorobenzyl hydrophobic interactions .
  • QSAR Models : Train models on NCI-60 data to predict substituent effects (e.g., 4-F vs. 2,4-Cl₂ on logP and IC₅₀) .

Q. What analytical techniques validate compound stability under storage conditions?

Methodological Answer:

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-MS; <5% impurity formation indicates acceptable stability .
  • Light Sensitivity : UV-vis spectroscopy (λmax 270 nm) to track photodegradation. Use amber vials for long-term storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.